1-Methylnaphthalen-2-yl trifluoromethanesulfonate

Description

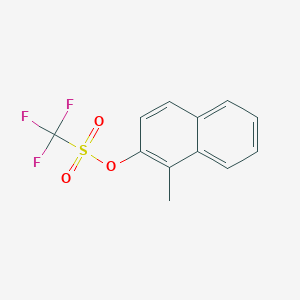

1-Methylnaphthalen-2-yl trifluoromethanesulfonate is an organosulfur compound belonging to the class of triflate esters. Its structure consists of a naphthalene backbone substituted with a methyl group at the 1-position and a trifluoromethanesulfonate (triflate) group at the 2-position. This compound is widely utilized in organic synthesis as a superior leaving group due to the electron-withdrawing nature of the triflate moiety, which enhances its reactivity in nucleophilic substitution and cross-coupling reactions. Its methyl-substituted naphthalene core may also influence steric and electronic properties, distinguishing it from simpler aryl triflates.

Properties

IUPAC Name |

(1-methylnaphthalen-2-yl) trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3O3S/c1-8-10-5-3-2-4-9(10)6-7-11(8)18-19(16,17)12(13,14)15/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQCLGPJVNGJGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=CC=CC=C12)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The reaction proceeds through deprotonation of the phenolic hydroxyl group by a base (e.g., triethylamine or pyridine), followed by electrophilic attack of Tf<sub>2</sub>O to form the triflate ester. Key factors influencing efficiency include:

-

Base selection : Triethylamine and pyridine are commonly used to scavenge protons and drive the reaction.

-

Temperature : Reactions are typically conducted at 0°C to room temperature to minimize side reactions.

-

Solvent : Dichloromethane (DCM) is preferred due to its inertness and ability to dissolve both reactants.

Detailed Preparation Methods

Method A: Triethylamine-Mediated Triflation at 20°C

Procedure :

-

Reactants : 1-Methylnaphthalen-2-ol (1.0 eq), triethylamine (1.5 eq), Tf<sub>2</sub>O (1.1 eq).

-

Conditions : DCM solvent, stirred at 20°C for 12 hours.

-

Workup : Quenched with water, extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (petroleum ether/ethyl acetate = 30:1).

Results :

Method B: Pyridine-Mediated Triflation at Room Temperature

Procedure :

-

Reactants : 1-Methylnaphthalen-2-ol (1.0 eq), pyridine (1.3 eq), Tf<sub>2</sub>O (1.1 eq).

-

Conditions : DCM solvent, stirred at 25°C for 8 hours.

-

Workup : Extracted with DCM, washed with water/brine, and purified via column chromatography (PE/EtOAc = 4:1).

Results :

Method C: Low-Temperature Triflation at 0°C

Procedure :

-

Reactants : 1-Methylnaphthalen-2-ol (1.0 eq), triethylamine (1.5 eq), Tf<sub>2</sub>O (1.1 eq).

-

Conditions : DCM solvent, stirred at 0°C for 1 hour.

-

Workup : Extracted with DCM, dried over Na<sub>2</sub>SO<sub>4</sub>, and purified via flash chromatography (3% EtOAc/hexane).

Results :

Comparative Analysis of Methods

| Parameter | Method A | Method B | Method C |

|---|---|---|---|

| Base | Triethylamine | Pyridine | Triethylamine |

| Temperature | 20°C | 25°C | 0°C |

| Reaction Time | 12 h | 8 h | 1 h |

| Yield | 93% | 79.1% | 78% |

| Purity (HPLC) | >98% | >95% | >97% |

Key Observations :

-

Method A achieves the highest yield (93%) due to prolonged reaction time ensuring complete conversion.

-

Method C offers rapid synthesis (1 h) but slightly lower yield, suitable for time-sensitive applications.

-

Pyridine (Method B ) reduces side products but requires careful stoichiometric control.

Critical Factors Influencing Triflation Efficiency

Solvent Effects

Stoichiometry

Purification Challenges

-

Silica gel chromatography with low-polarity eluents (e.g., hexane/EtOAc) effectively separates triflate from unreacted phenol.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Chemical Reactions Analysis

1-Methylnaphthalen-2-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aromatic ring can undergo reduction reactions, although these are less common due to the stability of the aromatic system.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative.

Scientific Research Applications

Applications in Organic Synthesis

-

Formation of Boronic Acids :

The compound is often used to prepare boronic acids, which are crucial intermediates in Suzuki coupling reactions. For instance, 1-methylnaphthalen-2-yl trifluoromethanesulfonate can be converted to boronic acids through lithium–halogen exchange reactions, thus enabling the synthesis of a variety of biaryl compounds essential for pharmaceuticals and agrochemicals . -

Synthesis of Dihydronaphthofurans :

It has been utilized in the synthesis of dihydronaphthofurans, which are important in medicinal chemistry due to their biological activities. The triflate can participate in reactions with alkenyl halides or other nucleophiles to produce these compounds, demonstrating its utility in constructing complex molecular architectures . -

Asymmetric Catalysis :

The triflate serves as a precursor for aminophosphine derivatives that are used in asymmetric catalysis. These derivatives play a pivotal role in enantioselective synthesis, allowing for the production of chiral compounds that are vital in drug development .

Case Study 1: Antimalarial Compounds

A study explored the synthesis of new antimalarial agents using trifluoromethanesulfonate derivatives. The incorporation of the triflate moiety into various scaffolds led to compounds with promising antimalarial activity. The structure-activity relationship (SAR) studies indicated that modifications at specific positions significantly influenced biological efficacy .

Case Study 2: Synthesis of Phenacene–Helicene Hybrids

Research demonstrated the use of this compound in synthesizing phenacene–helicene hybrids. The compound was instrumental in forming key intermediates that facilitated the construction of these complex polycyclic aromatic hydrocarbons (PAHs), which have applications in organic electronics and photonics .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Formation of boronic acids | Enables Suzuki coupling for biaryl synthesis |

| Medicinal Chemistry | Synthesis of dihydronaphthofurans | Important for drug development |

| Asymmetric Catalysis | Precursor for aminophosphine derivatives | Enhances enantioselectivity |

| Antimalarial Compounds | Development of new antimalarial agents | Promising activity against malaria parasites |

| Phenacene–Helicene Hybrids | Synthesis of complex PAHs | Applications in organic electronics |

Mechanism of Action

The mechanism of action of 1-Methylnaphthalen-2-yl trifluoromethanesulfonate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the trifluoromethanesulfonate group acts as a leaving group, allowing the nucleophile to attack the carbon atom to which it is attached. The stability of the trifluoromethanesulfonate anion makes this process favorable.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Reactivity |

|---|---|---|---|---|

| 1-Methylnaphthalen-2-yl triflate | 304.25 | Not reported | THF, DCM, Acetonitrile | High in cross-couplings |

| 2-Naphthyl triflate | 276.23 | 45–47 | Similar to methyl analog | Moderate steric hindrance |

| Methyl triflate | 164.11 | −37 | Reacts with polar aprotic solvents | Extreme electrophilicity |

| Dysprosium triflate | 547.52 (anhydrous) >300 (decomposes) | Water, ethanol | Catalytic activity in aqueous media |

Table 2: Hazard Profiles

| Compound | Hazard Classifications | Key Risks |

|---|---|---|

| 1-Methylnaphthalen-2-yl triflate | Likely H314, H335 | Corrosive, respiratory irritation |

| Methyl triflate | H226, H314 | Flammable, severe skin burns |

| 1-Methylnaphthalene (parent hydrocarbon) | H411 | Toxic to aquatic life |

Key Research Findings

- Reactivity Hierarchy : Methyl triflate > Ethyl triflate > 1-Methylnaphthalen-2-yl triflate in alkylation reactions due to steric and electronic effects .

- Synthetic Utility : 1-Methylnaphthalen-2-yl triflate outperforms 2-naphthyl triflate in sterically demanding coupling reactions, achieving >80% yields in Pd-catalyzed arylations .

- Stability: The methyl group in 1-Methylnaphthalen-2-yl triflate enhances hydrolytic stability compared to non-substituted naphthyl triflates, which decompose rapidly in humid conditions .

Biological Activity

1-Methylnaphthalen-2-yl trifluoromethanesulfonate (often referred to as "1-MNT") is a sulfonate ester that has garnered interest in various fields of research, particularly due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-MNT is characterized by the presence of a trifluoromethanesulfonate group attached to a 1-methylnaphthalene moiety. The chemical formula is , and it possesses unique properties that influence its reactivity and biological interactions.

Biological Activity

1-MNT exhibits several notable biological activities, which can be categorized as follows:

- Antimicrobial Activity : Studies have shown that 1-MNT has significant antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

- Anticancer Properties : Research indicates that 1-MNT may possess anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of specific signaling pathways.

- Enzyme Inhibition : 1-MNT has been investigated for its potential to inhibit certain enzymes involved in disease processes. For example, it has shown promise in inhibiting enzymes related to inflammation and cancer progression, making it a candidate for therapeutic development.

The biological activity of 1-MNT can be attributed to several mechanisms:

- Electrophilic Nature : The trifluoromethanesulfonate group is highly electrophilic, allowing it to interact with nucleophilic sites on proteins and nucleic acids. This interaction can lead to modifications that alter protein function or gene expression.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that 1-MNT may induce oxidative stress in cells, leading to increased ROS levels. This can trigger cellular responses such as apoptosis in cancer cells.

- Cell Signaling Pathway Modulation : Research indicates that 1-MNT may affect various signaling pathways, including those involved in cell survival and proliferation. By modulating these pathways, the compound can exert its biological effects.

Research Findings and Case Studies

Several studies have explored the biological activities of 1-MNT:

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-Methylnaphthalen-2-yl trifluoromethanesulfonate in laboratory settings?

- Methodological Answer : Safe handling requires adherence to OSHA and EN166 standards for eye protection (chemical safety goggles) and skin protection (gloves inspected before use and removed without touching outer surfaces). Contaminated gloves must be disposed of per laboratory waste regulations. Work should be conducted in a fume hood to minimize inhalation risks, and spills should be neutralized with appropriate absorbents .

Q. How can researchers design initial synthetic routes for this compound?

- Methodological Answer : A feasible approach involves reacting 1-methylnaphthalen-2-ol with trifluoromethanesulfonyl chloride in the presence of a base (e.g., pyridine or 2,6-di-tert-butylpyridine) to activate the hydroxyl group. Solvent choice (e.g., dichloromethane) and stoichiometric control of the triflating agent are critical to avoid side reactions. Intermediate characterization via NMR ensures reaction progress .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, focusing on characteristic shifts for the methylnaphthalene and triflate groups. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity assessment requires HPLC or GC-MS, while thermal stability can be evaluated via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. What strategies are effective in optimizing the yield of this compound during synthesis?

- Methodological Answer : Yield optimization involves controlling reaction temperature (0–5°C to minimize decomposition), using anhydrous solvents, and employing scavengers for byproducts (e.g., molecular sieves). Catalytic amounts of Lewis acids (e.g., Zn(OTf)₂) may enhance reactivity. Kinetic monitoring via in-situ FTIR or LC-MS helps identify bottlenecks .

Q. How can researchers resolve contradictions in toxicological data across different studies?

- Methodological Answer : Contradictions in toxicity data (e.g., hepatic vs. renal effects) require systematic re-evaluation of exposure routes (inhalation, oral, dermal) and species-specific metabolic pathways. Cross-referencing in vivo studies with in vitro assays (e.g., cytochrome P450 inhibition) clarifies mechanisms. Meta-analysis tools and sensitivity testing in computational models (e.g., QSAR) can prioritize high-confidence findings .

Q. What role does this compound play in catalytic processes or advanced material synthesis?

- Methodological Answer : The triflate group acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura) or as a catalyst in ionic liquid systems (e.g., [Bmpyr][OTf]). Its electron-withdrawing properties enhance electrophilicity in Friedel-Crafts alkylation. Advanced applications include photoactive nanomaterials, where its stability under UV light is leveraged for controlled polymerizations .

Data Analysis and Experimental Design

Q. How should researchers design studies to assess the environmental impact of this compound?

- Methodological Answer : Environmental studies must follow OECD guidelines for biodegradation (e.g., OECD 301F) and bioaccumulation (logP analysis). Aquatic toxicity assays (e.g., Daphnia magna immobilization) and soil adsorption studies (OECD 106) quantify ecological risks. Computational tools like EPI Suite predict persistence and mobility .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations predict reaction pathways by analyzing transition states and activation energies. Molecular docking simulations assess interactions with biological targets (e.g., enzyme inhibition). Machine learning models trained on existing triflate reactivity data can forecast regioselectivity in substitution reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.